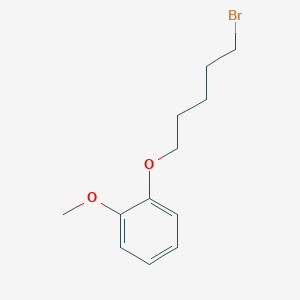
1-(5-Bromopentoxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopentoxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the second position and a 5-bromopentoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-2-methoxybenzene typically involves the etherification of a hydroxyl group on a benzene derivative. One common method is the reaction of 2-methoxyphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to remove the bromine atom, yielding a pentoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
1-(5-Bromopentoxy)-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-2-methoxybenzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopentoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.
1-(5-Bromopentoxy)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(5-Bromopentoxy)-2-methoxybenzene is unique due to the specific positioning of the methoxy and bromopentoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-(5-bromopentoxy)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
JXRQLDZSMZMENG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
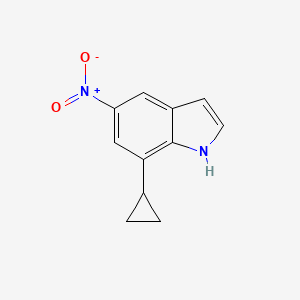

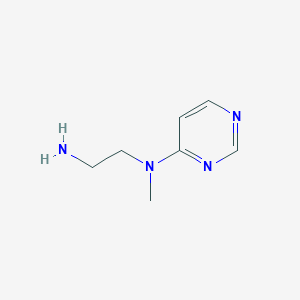
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
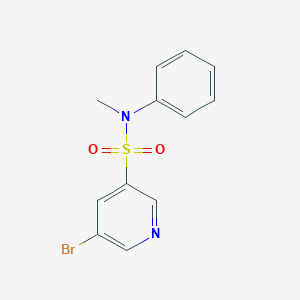



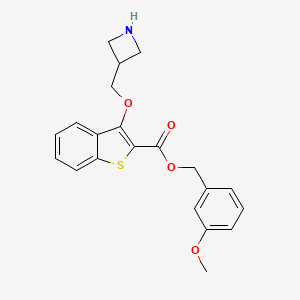
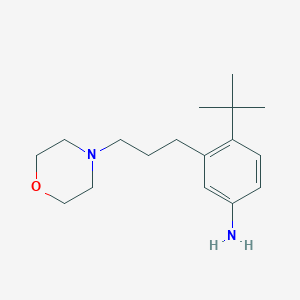
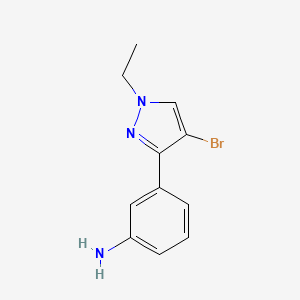
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
